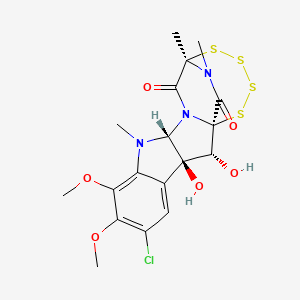
sporidesmin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sporidesmin G is a naturally occurring compound isolated from the fungus Pithomyces chartarum. It is a member of the sporidesmin family, which are known for their toxic properties. This compound has a molecular formula of C18H20ClN3O6S4 and is characterized by its 3,6-epitetrathiopiperazine-2,5-dione structure . This compound is of significant interest due to its potent biological activities and its role in causing facial eczema in livestock.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sporidesmin G can be synthesized through the treatment of sporidesmin E with dihydrogen disulphide. The reaction involves the conversion of sporidesmin E to this compound by the addition of sulfur atoms . The synthetic route typically involves chromatographic separation and purification steps to isolate the desired product.
Industrial Production Methods
the isolation from natural sources, such as the fungus Pithomyces chartarum, remains a primary method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
Sporidesmin G undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of sporidesmin D and other reduced products.
Substitution: Substitution reactions involving this compound can occur, particularly at the sulfur atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triphenylphosphine for reduction reactions and dihydrogen disulphide for sulfur addition reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include sporidesmin D and other sulfur-containing derivatives
Scientific Research Applications
Sporidesmin G has several scientific research applications, including:
Mechanism of Action
Sporidesmin G exerts its effects through several mechanisms:
Oxidative Stress: The compound undergoes cycles of reduction and oxidation, leading to the formation of reactive oxygen species that cause oxidative damage.
Protein Modification: This compound can covalently modify protein cysteine residues, forming protein-toxin mixed disulfides.
Cell Adhesion Disruption: The compound disrupts intracellular actin microfilaments, leading to altered cell adhesion and permeability.
Comparison with Similar Compounds
Sporidesmin G is part of a family of related compounds, including sporidesmin A, B, C, D, E, F, and H . These compounds share similar structures but differ in their sulfur content and biological activities. This compound is unique due to its specific sulfur arrangement and its potent toxic effects .
List of Similar Compounds
- Sporidesmin A
- Sporidesmin B
- Sporidesmin C
- Sporidesmin D
- Sporidesmin E
- Sporidesmin F
- Sporidesmin H
This compound stands out among these compounds for its specific reactivity and the severity of its toxic effects on biological systems.
Properties
Molecular Formula |
C18H20ClN3O6S4 |
|---|---|
Molecular Weight |
538.1 g/mol |
IUPAC Name |
(1R,2R,3S,11R,14R)-6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,20-trimethyl-15,16,17,18-tetrathia-10,12,20-triazapentacyclo[12.4.2.01,12.03,11.04,9]icosa-4,6,8-triene-13,19-dione |
InChI |
InChI=1S/C18H20ClN3O6S4/c1-16-14(24)22-13-17(26,12(23)18(22,15(25)21(16)3)30-32-31-29-16)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3/t12-,13-,16-,17-,18-/m1/s1 |
InChI Key |
JKFOABBFIQXSLQ-ICTVWZTPSA-N |
Isomeric SMILES |
C[C@@]12C(=O)N3[C@@H]4[C@]([C@H]([C@]3(C(=O)N1C)SSSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
Canonical SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SSSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)


![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)

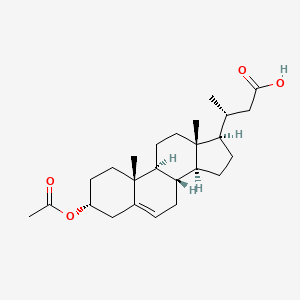
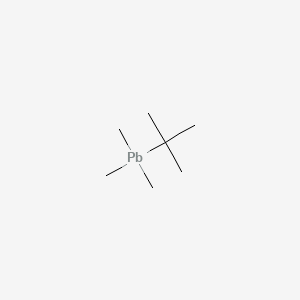
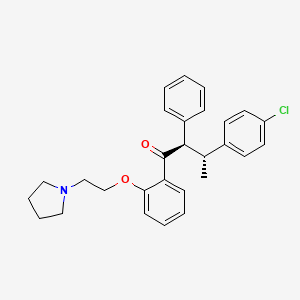
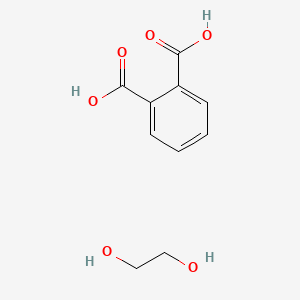
![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)

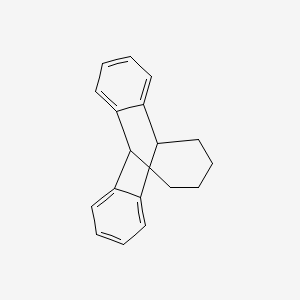
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)

